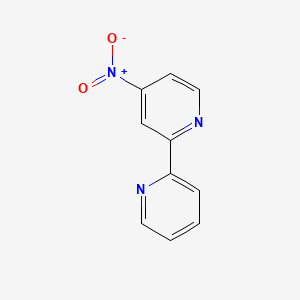

4-Nitro-2,2'-bipyridine

Description

Significance of Bipyridine Ligands in Modern Chemistry

Bipyridine ligands, composed of two interconnected pyridyl rings, are fundamental building blocks in modern coordination chemistry. Their ability to form stable complexes with a wide array of metal ions has led to their extensive use in diverse fields such as catalysis, materials science, and supramolecular chemistry. alfachemic.com The 2,2'-bipyridine (B1663995) (bpy) isomer is particularly prominent, acting as a chelating ligand that forms robust complexes with most transition metal ions, many of which exhibit unique optical and electronic properties. wikipedia.orgwikipedia.org These characteristics have made bipyridine complexes central to research in electron and energy transfer, photochemistry, and the development of luminescent materials. alfachemic.comnih.gov

Unique Electronic and Structural Attributes of Nitro-Functionalized Bipyridines

The introduction of a nitro (NO₂) group onto the bipyridine framework dramatically alters its electronic and structural properties. The nitro group is strongly electron-withdrawing, which significantly influences the electronic landscape of the molecule. This functionalization lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the ligand's ability to accept electrons and participate in redox reactions. rsc.org

In nitro-substituted bipyridines, the LUMO is largely localized on the nitro-pyridyl portion of the molecule. rsc.orgresearchgate.net This electronic distribution is a key factor in the charge transfer transitions observed in their metal complexes. The position of the nitro group on the bipyridine ring also plays a crucial role in determining the electronic properties and the extent of overlap with metal valence orbitals in the resulting complexes. rsc.orgresearchgate.net

Historical Context of Bipyridine Synthesis and Derivatization

The history of 2,2'-bipyridine dates back to 1888, when it was first synthesized by Fritz Blau through the dry distillation of copper(II) pyridine-2-carboxylate. nih.gov Early methods for synthesizing bipyridines often involved harsh conditions and resulted in low yields. mdpi.com Over the years, more efficient synthetic routes have been developed, including the Ullmann reaction, which involves the coupling of 2-halopyridines with copper metal. nih.gov

The derivatization of the bipyridine scaffold has been a continuous area of research, aimed at tuning the ligand's properties for specific applications. The synthesis of nitro-substituted bipyridines, for instance, often involves multi-step reactions that can include nitration of the parent bipyridine or its N-oxide derivative. umich.edu These synthetic advancements have made a wide range of substituted bipyridines accessible for academic and industrial research.

Scope of Academic Inquiry into 4-Nitro-2,2'-bipyridine and its Derivatives

Academic interest in this compound and its derivatives stems from their unique electronic properties and their potential as versatile building blocks in various chemical applications. lookchem.com Research has focused on several key areas:

Coordination Chemistry: The ability of this compound to act as a ligand for a variety of metal ions is a primary area of investigation. lookchem.com The electron-withdrawing nature of the nitro group modifies the properties of the resulting metal complexes, influencing their electrochemical and spectroscopic behavior.

Organic Synthesis: The nitro group in this compound is a versatile functional group that can be chemically transformed, for example, by reduction to an amino group. lookchem.com This makes it a valuable intermediate in the synthesis of more complex molecules.

Materials Science: The unique electronic characteristics of this compound and its metal complexes make them promising candidates for applications in materials science, including the development of sensors and metal-organic frameworks. lookchem.com

Photochemistry: The distinct optical properties of bipyridine complexes, which can be tuned by substituents like the nitro group, are of interest for applications in photodynamic therapy and as photosensitizers. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 14162-93-7 | C₁₀H₇N₃O₂ | 201.18 | 118 |

| This compound-N-oxide | 14163-00-9 | C₁₀H₇N₃O₃ | 217.18 | 180-184 |

| 2,2'-Bipyridine | 366-18-7 | C₁₀H₈N₂ | 156.18 | 70-73 |

| 4,4'-Dinitro-2,2'-bipyridine | 18511-70-1 | C₁₀H₆N₄O₄ | 246.18 | >250 |

Data sourced from multiple chemical suppliers and databases. lookchem.comlookchem.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)8-4-6-12-10(7-8)9-3-1-2-5-11-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFKJLQHWQTIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Nitro 2,2 Bipyridine

Strategies for Direct Nitration of 2,2'-Bipyridine (B1663995) Systems

Direct nitration of 2,2'-bipyridine presents a significant chemical challenge due to the inherent electronic properties of the pyridine (B92270) ring. The nitrogen atom's electronegativity deactivates the aromatic system towards electrophilic attack. Furthermore, under the strongly acidic conditions required for nitration (e.g., mixed nitric and sulfuric acid), the pyridine nitrogen atoms are protonated, which further increases the ring's deactivation. Consequently, these methods are often low-yielding and lack regiochemical control, making them less synthetically useful compared to alternative pathways.

Synthesis via Precursor Functionalization and Subsequent Transformations

The most effective and widely adopted strategy for the synthesis of 4-Nitro-2,2'-bipyridine involves a multi-step sequence that begins with the oxidation of the parent 2,2'-bipyridine to an N-oxide derivative. This precursor functionalization fundamentally alters the electronic character of the pyridine ring, facilitating a subsequent, highly regioselective nitration reaction.

The initial step in this pathway is the oxidation of one of the nitrogen atoms in 2,2'-bipyridine to form 2,2'-bipyridine-N-oxide. The N-oxide group acts as an activating group; through resonance, it increases the electron density at the C4 (para) position of the ring, making it susceptible to electrophilic attack. Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid or trifluoroperacetic acid, often generated in situ from hydrogen peroxide and the corresponding carboxylic acid. The use of trifluoroacetic acid has been noted to provide higher selectivity for the mono-N-oxide compared to acetic acid. reading.ac.uk

Table 1: Oxidation of 2,2'-Bipyridine to 2,2'-Bipyridine-N-oxide

| Oxidizing System | Solvent | Temperature | Time | Yield |

| 30% Hydrogen Peroxide | Trifluoroacetic Acid | Room Temp. | 4 h | 53% |

| Hydrogen Peroxide | Acetic Acid | Not specified | Not specified | Variable |

With the activating N-oxide group in place, the nitration of 2,2'-bipyridine-N-oxide proceeds with high regioselectivity. The reaction is typically carried out using a nitrating agent, such as sodium nitrate, in concentrated sulfuric acid. The N-oxide functionality directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position. Research has identified different protocols that influence the reaction's efficiency and purity of the resulting this compound-N-oxide. While one approach involves higher temperatures, another method using a lower temperature for a longer duration has been shown to produce a higher yield and superior purity. reading.ac.uk The resulting nitro-N-oxide can then be deoxygenated, if desired, to yield this compound.

Table 2: Comparison of Nitration Protocols for 2,2'-Bipyridine-N-oxide

| Protocol | Nitrating Agent | Solvent | Temperature | Time | Yield | Purity | Reference |

| Hirose et al. | Sodium Nitrate | Conc. H₂SO₄ | 100 °C | Overnight | 21-75% | ~90% | reading.ac.uk |

| Zalas et al. | Sodium Nitrate | Conc. H₂SO₄ | 80 °C | 24 h | 81% | 99% | reading.ac.uk |

The nitro group in this compound and its N-oxide derivative is not merely a product of synthesis but also a versatile functional handle for subsequent transformations. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), where the nitro group itself can act as a leaving group or facilitate the substitution of other groups. mdpi.com This reactivity allows for the introduction of a wide range of functionalities at the 4-position.

Key transformations include:

Reduction to Amines: The most common transformation is the reduction of the nitro group to an amino group. This reaction is pivotal as it provides access to 4-Amino-2,2'-bipyridine, a highly valuable ligand and building block. Various reducing agents can be employed, with iron powder in the presence of an acid being a classic and effective method. semanticscholar.org

Nucleophilic Displacement: The nitro group can be displaced by various nucleophiles. For instance, treatment of dinitro bipyridine N-oxides with acetyl bromide can lead to the formation of dibromo bipyridines in a one-pot tandem reaction involving nucleophilic substitution and N-oxide reduction. clockss.org This opens a pathway to halogenated bipyridines, which are themselves important precursors for cross-coupling reactions.

Table 3: Key Transformations of the Nitro Group in Bipyridine Systems

| Starting Material | Reagents | Product | Transformation Type |

| 4-Nitropyridine-N-oxide | Iron, Mineral Acid (e.g., H₂SO₄) | 4-Aminopyridine | Reduction |

| 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide | Acetyl Bromide, Acetic Acid | 4,4'-Dibromo-2,2'-bipyridine | Nucleophilic Substitution & Deoxygenation |

| 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide | P(OEt)₃ / Hydrazine | 4,4'-Diamino-2,2'-bipyridine | Reduction & Deoxygenation |

This strategic functionalization highlights the synthetic utility of this compound, establishing it as a key intermediate in the synthesis of custom-designed ligands for a multitude of chemical applications.

Reduction of Nitro Groups to Amino-Functionalized Bipyridines

The transformation of the nitro group in this compound to an amino group yields 4-Amino-2,2'-bipyridine, a versatile intermediate for further functionalization. This reduction is a critical step in modifying the electronic properties of the bipyridine ligand. A variety of methods are available for the reduction of aromatic nitro compounds, offering different levels of chemoselectivity, which is crucial when other reducible functional groups are present in the molecule. longdom.org

Commonly employed methods include catalytic hydrogenation, which often utilizes catalysts like palladium on carbon (Pd/C) with hydrogen gas. commonorganicchemistry.com This method is highly efficient for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, its broad reactivity can be a drawback if other sensitive groups need to be preserved. commonorganicchemistry.com An alternative is transfer hydrogenation, which uses hydrogen donors like hydrazine or formic acid in the presence of a metal catalyst. longdom.org

For enhanced chemoselectivity, metal-based reductions in acidic or neutral media are frequently used. Reagents such as iron (Fe) or zinc (Zn) powder in the presence of acetic acid, or tin(II) chloride (SnCl₂), provide mild conditions for reducing nitro groups while leaving other functionalities like esters, ketones, and nitriles intact. longdom.orgcommonorganicchemistry.com For instance, the reduction of a nitro group on a bipyridine N-oxide to an amino function has been successfully achieved using palladium on charcoal with hydrogen, demonstrating the compatibility of this method with the bipyridine scaffold. acs.org Iron-based catalysts, in particular, are gaining attention due to their low cost and environmental friendliness, enabling highly chemoselective reductions of nitroarenes in water under mild conditions. longdom.org

Recent advancements have also introduced metal-free reduction methods. One such system uses tetrahydroxydiboron as the reductant with 4,4'-bipyridine (B149096) as an organocatalyst, which can rapidly and selectively reduce aromatic nitro compounds at room temperature. acs.orgnih.gov Another approach employs bis(neopentylglycolato)diboron (B₂nep₂) with 4,4'-bipyridyl as an organocatalyst under aerobic conditions. organic-chemistry.orgacs.org These methods show excellent functional group tolerance, making them suitable for complex molecules. acs.orgacs.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity | Citation(s) |

|---|---|---|---|

| H₂ + Pd/C | Catalytic hydrogenation | High efficiency, can reduce other groups | commonorganicchemistry.com |

| Iron (Fe) + Acid | Acidic media | Mild, good for preserving other reducible groups | longdom.orgcommonorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | Acidic/Neutral media | Mild, chemoselective | commonorganicchemistry.com |

| Tetrahydroxydiboron + 4,4'-bipyridine | Metal-free, room temp. | Highly chemoselective | acs.orgnih.gov |

| B₂nep₂ + 4,4'-bipyridyl | Metal-free, aerobic | Broad functional group tolerance | organic-chemistry.orgacs.org |

Cross-Coupling and Homocoupling Reactions in this compound Synthesis

The construction of the 2,2'-bipyridine core is most effectively achieved through transition-metal-catalyzed cross-coupling and homocoupling reactions. nih.gov These methods offer flexibility in introducing a wide range of substituents, including the nitro group, onto the bipyridine framework.

The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orgmdpi.com In the context of this compound synthesis, this reaction typically involves the coupling of a nitrated halopyridine with a pyridineboronic acid or vice versa, catalyzed by a palladium complex.

A significant advancement is the use of nitroarenes directly as electrophilic coupling partners, bypassing the need for a halogenated precursor. mdpi.comnih.gov This denitrative cross-coupling proceeds via the oxidative addition of the Ar-NO₂ bond to the palladium catalyst. nih.gov The reaction requires specific ligands, such as BrettPhos, to be effective and has been successfully applied to a broad range of nitroarenes and boronic acids. mdpi.com This approach offers a more direct route to synthesizing nitro-substituted biaryls, including this compound. nih.gov

The Negishi coupling reaction, which pairs an organozinc compound with an organic halide, is another cornerstone in the synthesis of bipyridines. wikipedia.org It is valued for its high yields, mild reaction conditions, and remarkable functional group tolerance. wikipedia.orgorgsyn.org The synthesis of this compound via Negishi coupling would involve reacting a pyridylzinc halide with a nitro-substituted halopyridine. The reaction demonstrates excellent tolerance for functional groups such as NO₂, esters, and nitriles, making it highly suitable for constructing complex bipyridine structures. orgsyn.orgorgsyn.org Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0), are commonly used as catalysts. organic-chemistry.org

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. wikipedia.org This method is known for the stability of the organotin reagents to air and moisture and its compatibility with a wide array of functional groups. wikipedia.orgorgsyn.org To synthesize this compound, a nitropyridyl halide could be coupled with a pyridylstannane. While the reaction is versatile, a significant drawback is the high toxicity of the organotin compounds, which can complicate product purification. organic-chemistry.orgwikipedia.org Despite this, the Stille reaction remains a valuable tool for creating complex biaryl systems. orgsyn.org

The Ullmann and Wurtz reactions are classic methods for the synthesis of symmetrical biaryls through the homocoupling of aryl halides. nih.govpreprints.org The traditional Ullmann reaction involves the copper-mediated coupling of 2-halopyridines at high temperatures. mdpi.comnih.gov Modern variations often employ palladium catalysts, which allow for milder reaction conditions. mdpi.com Similarly, the Wurtz reaction uses sodium metal to couple organic halides. nih.govpreprints.orgwikipedia.org

For the synthesis of a symmetrically substituted bipyridine, one would start with a single substituted halopyridine. To produce 4,4'-Dinitro-2,2'-bipyridine, for example, 2-halo-4-nitropyridine would be subjected to homocoupling conditions. These methods are generally less flexible than cross-coupling reactions for creating unsymmetrical bipyridines but are effective for symmetrical derivatives. nih.govpreprints.org

Table 2: Comparison of Coupling Reactions for Bipyridine Synthesis

| Coupling Reaction | Nucleophile | Electrophile | Key Advantages | Key Disadvantages | Citation(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Organic Halide / Nitroarene | Low toxicity, stable reagents | Base sensitivity | mdpi.comnih.gov |

| Negishi | Organozinc | Organic Halide | High functional group tolerance, mild conditions | Air/moisture sensitive reagents | wikipedia.orgorgsyn.orgorgsyn.org |

| Stille | Organostannane | Organic Halide | Air/moisture stable reagents, broad scope | Toxic tin reagents and byproducts | organic-chemistry.orgwikipedia.orgorgsyn.org |

| Ullmann | (none) | 2x Organic Halide | Good for symmetrical bipyridines | Harsh conditions (classic), limited scope | mdpi.comnih.gov |

Direct C-H activation/arylation has emerged as a powerful, atom-economical strategy for synthesizing bipyridines, as it avoids the pre-functionalization of one of the pyridine rings. acs.org This approach involves the direct coupling of a C-H bond on one pyridine ring with a halogenated pyridine partner.

A particularly relevant method is the palladium-catalyzed direct coupling between pyridine N-oxides and halopyridines. acs.orgnih.gov In this strategy, the N-oxide group serves as a directing group, facilitating the activation of the C-H bond at the C2 position. Research has shown that pyridine N-oxides with electron-withdrawing substituents, such as a nitro group, provide the best yields in these coupling reactions. acs.orgnih.gov The resulting bipyridine N-oxide can then be deoxygenated in a subsequent step to yield the final bipyridine product. acs.org This pathway offers a more streamlined synthesis by reducing the number of synthetic steps required. acs.org

Modular Synthesis of Advanced this compound Architectures

The 2,2'-bipyridine unit is a cornerstone in the construction of complex molecular and supramolecular structures due to its robust chelating ability with a wide range of metal ions. mdpi.com The introduction of a nitro group, a strong electron-withdrawing substituent, at the 4-position modifies the ligand's electronic properties, which can be leveraged in the modular synthesis of advanced materials with tailored functions. This modular approach allows for the systematic construction of intricate architectures by combining the this compound building block with other molecular components.

Incorporation into Supramolecular Ligand Strands

The 2,2'-bipyridine moiety is a ubiquitous building block in supramolecular chemistry, where it is frequently used to construct complex, multi-component assemblies such as metallo-supramolecular grids and coordination polymers. mdpi.comresearchgate.net These structures are formed through the self-assembly of ligand strands and metal ions. While specific examples detailing the incorporation of this compound into such ligand strands are not extensively documented in the reviewed literature, the principles of supramolecular design allow for its potential inclusion.

The electron-withdrawing nature of the nitro group in this compound would influence the electron density on the nitrogen atoms, thereby modulating the strength and nature of the coordination bonds with metal centers. This modulation can be a critical design element in creating supramolecular structures with specific electronic or responsive properties. For instance, bis-bidentate ligands containing bipyridine units are known to bridge two metal centers, forming dinuclear complexes that can exhibit interesting electronic and magnetic properties. A modular synthesis could involve linking this compound units to a central core to create ligand strands capable of forming [2 × 2] metallo-grids or other complex topologies upon coordination with transition metal ions.

Table 1: Examples of Bipyridine-Based Supramolecular Architectures

| Architecture Type | Bipyridine Derivative | Metal Ion Examples | Resulting Structure |

| Coordination Polymer | 4,4'-bipyridine | Co(II) | Layered square grid network researchgate.net |

| Dinuclear Complex | Bipyridine-based bis-bidentate ligands | Fe(II) | Bridged dinuclear spin crossover compounds |

| [2 × 2] Metallo-grid | Bis-tridentate pyrimidine ligands | Fe(II), Zn(II) | Discrete grid-like metal complexes |

This table presents general examples of supramolecular structures formed with bipyridine derivatives to illustrate the potential applications for this compound.

Synthesis of Chiral Derivatives (if applicable and strictly non-medicinal)

Chiral 2,2'-bipyridine ligands are of paramount importance in asymmetric catalysis, where they are used to create stereoselective transition metal catalysts for a variety of organic transformations. researchgate.net The synthesis of chiral derivatives of this compound, while not widely reported, can be envisioned through established synthetic strategies applied to the bipyridine framework. These methods typically involve the introduction of chirality either by attaching a chiral auxiliary to the bipyridine core or by constructing the bipyridine rings in a stereocontrolled manner.

One potential, though not explicitly documented, pathway to chiral derivatives could involve the chemical modification of the nitro group. For example, reduction of the nitro group to an amine would provide a reactive handle for the attachment of a chiral moiety. Alternatively, synthetic routes that build the pyridine rings de novo allow for the incorporation of chiral fragments from the start. For instance, chiral bipyridine-type ligands have been synthesized using precursors from the monoterpene realm, such as pinocarvone and myrtenal. durham.ac.uk

The resulting chiral 4-substituted-2,2'-bipyridine ligands could find applications as catalysts in non-medicinal contexts, such as the asymmetric allylation of aldehydes or the aminolysis of meso-epoxides. Chiral bipyridine-N,N'-dioxides have also been developed as highly efficient organocatalysts for reactions like Michael additions. chemrxiv.org

Table 2: General Strategies for Synthesizing Chiral Bipyridines

| Strategy | Description | Example Application (Non-medicinal) |

| De Novo Ring Construction | Building the pyridine nucleus from chiral starting materials (e.g., from monoterpenes). durham.ac.uk | Asymmetric allylic oxidation of cyclic olefins. durham.ac.uk |

| Chemoenzymatic Synthesis | Using enzymes to create enantiopure precursors for bipyridine synthesis. | Enantioselective organocatalysis in the allylation of aldehydes. |

| Oxidative Homocoupling | Stereoselective coupling of chiral pyridine N-oxides to form the bipyridine core. | Asymmetric induction in Mukaiyama aldol and thia-Michael reactions. |

Purity and Efficiency Enhancements in Synthetic Procedures

The efficiency of the synthesis and the purity of the final product are critical considerations in the preparation of this compound. The synthesis of substituted bipyridines often relies on cross-coupling reactions or multi-step sequences that can be optimized for yield and purity.

A reported synthetic route to 4-substituted-2,2'-bipyridines, such as 4-bromo-2,2'-bipyridine, involves a nitration step that proceeds via a this compound intermediate. researchgate.net The general sequence involves:

N-oxidation: Oxidation of one of the nitrogen atoms in 2,2'-bipyridine to form the N-oxide.

Nitration: Electrophilic nitration, which is directed to the 4-position of the N-oxidized ring.

Further Transformation: The nitro group can then be substituted, for example, by a bromine atom using acetyl bromide. researchgate.net

The efficiency of such syntheses can be enhanced by optimizing reaction conditions, such as temperature, reaction time, and the choice of reagents and catalysts. Modern cross-coupling methodologies like Suzuki, Stille, and Negishi couplings have significantly improved the efficiency of bipyridine synthesis, although they often require careful control to avoid side reactions and ensure high yields. mdpi.com For instance, the choice of palladium catalyst and the nature of the boronic acid derivative are crucial in Suzuki couplings for preparing 2,2'-bipyridine derivatives. mdpi.com

Purification is essential to remove starting materials, by-products, and catalyst residues. Common techniques for purifying 2,2'-bipyridine derivatives include:

Chromatography: Column chromatography over alumina or silica gel is a standard method for separating the desired product from impurities. orgsyn.org

Recrystallization: This technique is effective for obtaining highly pure crystalline products.

Distillation/Sublimation: For volatile compounds, distillation under reduced pressure can be an effective purification method. orgsyn.org

The choice of purification method depends on the physical properties of the this compound and the nature of the impurities.

Table 3: Common Synthetic Reactions for Bipyridine Derivatives

| Reaction Type | Catalyst/Reagents | Key Features |

| Suzuki Coupling | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Base | Couples a pyridylboronic acid with a halopyridine. Good functional group tolerance. mdpi.com |

| Stille Coupling | Palladium catalyst | Couples a pyridylorganostannane with a halopyridine. |

| Negishi Coupling | Palladium or Nickel catalyst | Couples a pyridylorganozinc reagent with a halopyridine. mdpi.com |

| Ullmann Coupling | Copper catalyst | Homocoupling of halopyridines. Often requires high temperatures. |

| Electrochemical Homocoupling | Nickel catalyst, Zn or Fe anode | An environmentally promising approach that avoids toxic reagents. mdpi.com |

Coordination Chemistry and Metal Complexation of 4 Nitro 2,2 Bipyridine

Ligand Design Principles with Electron-Withdrawing Nitro Groups

The introduction of a nitro group onto the 2,2'-bipyridine (B1663995) framework is a deliberate strategy in ligand design to modulate the electronic and photophysical properties of the resulting metal complexes.

The nitro group (–NO₂) is a potent electron-withdrawing group through both inductive and resonance effects. mdpi.comnih.gov Its presence at the 4-position of the 2,2'-bipyridine scaffold profoundly alters the ligand's electronic landscape. This strong electron-withdrawing nature reduces the electron density on the pyridine (B92270) rings. mdpi.com

A primary consequence of this is the lowering of the energy of the ligand's π* orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org This stabilization of the LUMO makes the ligand a better π-acceptor in coordination complexes. The reduction potential of the free ligand is also affected; for instance, 4-nitropyridine (B72724) has a measured reduction potential, indicating its susceptibility to accepting an electron. acs.org Theoretical studies on various substituted 2,2'-bipyridines have shown a clear trend where functionalization with electron-withdrawing groups, such as the nitro group, leads to an increase in the redox potential. chemrxiv.org This modification is crucial for tuning the metal-to-ligand charge transfer (MLCT) transitions in metal complexes, as the energy of these transitions is directly related to the energy gap between the metal d-orbitals and the ligand's π* orbitals. tarc.edu.my

The electrochemical properties of metal complexes are directly impacted by the electronic nature of their ligands. The presence of the electron-withdrawing nitro group on the bipyridine ligand stabilizes the LUMO, which in turn affects the oxidation and reduction potentials of the resulting metal complex. tarc.edu.my For example, ruthenium complexes with nitro-substituted ligands exhibit higher oxidation and reduction potentials compared to those with electron-donating groups. tarc.edu.my

4-Nitro-2,2'-bipyridine, like its parent compound 2,2'-bipyridine, functions as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms. wikipedia.orgebsco.com The formation of a stable five-membered metallacycle upon chelation is a key feature of its coordination chemistry. nih.govlibretexts.org This chelate effect results in significantly more stable metal complexes compared to coordination with analogous monodentate pyridine ligands. libretexts.org

The coordination of the 2,2'-bipyridine framework forces the two pyridine rings into a coplanar arrangement, which facilitates electron delocalization across the ligand. wikipedia.org While the nitro group primarily influences the electronic properties, the fundamental bidentate N,N'-coordination mode remains the hallmark of this ligand class. The geometry of the resulting complex is dictated by the coordination preferences of the metal ion. For instance, with octahedral metals like Ru(II) and Fe(II), it typically forms tris- or bis-chelated complexes, [Ru(bpy)₃]²⁺ or [Fe(bpy)₃]²⁺, where 'bpy' can be this compound. wikipedia.org With square planar metals like Pd(II), it forms complexes such as [Pd(bpy)₂]²⁺ or [Pd(bpy)Cl₂]. wikipedia.orgacs.org

Formation of Homoleptic and Heteroleptic Metal Complexes

This compound readily forms both homoleptic complexes, where it is the only type of ligand, and heteroleptic complexes, which contain other ligands as well. The resulting complexes often exhibit unique photophysical and electrochemical properties imparted by the nitro-substituted ligand.

Ruthenium(II) polypyridyl complexes are among the most extensively studied due to their rich photophysical and redox properties. mdpi.com The synthesis of Ru(II) complexes with this compound can be achieved by reacting a suitable ruthenium precursor, such as [Ru(bpy)₂Cl₂], with the ligand. uark.edu

The strong π-acceptor character of the this compound ligand significantly influences the properties of its Ru(II) complexes. The electron-withdrawing nitro group stabilizes the ligand's π* orbitals, which act as the acceptor orbitals in MLCT transitions. This generally leads to a red-shift in the absorption and emission spectra compared to complexes with unsubstituted bipyridine. The redox potentials are also affected; the Ru(II)/Ru(III) oxidation potential is typically shifted to more positive values, making the complex harder to oxidize. tarc.edu.my Conversely, the ligand-based reduction potentials become less negative.

Table 1: Electrochemical and Photophysical Properties of Selected Ruthenium(II) Bipyridine Complexes

| Complex | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Emission λₘₐₓ (nm) |

| [Ru(bpy)₃]²⁺ | ~1.26 | ~-1.33, -1.51, -1.78 | 615 |

| [Ru(NO₂phen)₃]²⁺ | ~1.65 | ~-0.75 | 590 |

| [Ru(bpy)₂(MebpyCOOH)]²⁺ | Data not available | Data not available | 640 |

| [Ru(Cl₂bpy)₂(MebpyCOOH)]²⁺ | Data not available | Data not available | 730 |

Note: Data for complexes with related ligands are provided for comparative purposes. 'bpy' is 2,2'-bipyridine; 'NO₂phen' is 5-nitro-1,10-phenanthroline; 'MebpyCOOH' is 4-carboxylic acid-4'-methyl-2,2'-bipyridine; 'Cl₂bpy' is 4,4'-dichloro-2,2'-bipyridine. Data compiled from multiple sources for general comparison. nih.govnih.gov

Iron(II) also forms stable octahedral complexes with 2,2'-bipyridine ligands, most notably the tris-chelated complex [Fe(bpy)₃]²⁺. acs.orgnih.gov The synthesis of the corresponding complex with this compound, [Fe(4-NO₂-bpy)₃]²⁺, follows similar synthetic routes, typically by reacting an iron(II) salt with three equivalents of the ligand. acs.org

The electron-withdrawing nitro groups influence the ligand field strength and the redox properties of the iron center. The Fe(II)/Fe(III) redox couple is shifted to a more positive potential compared to [Fe(bpy)₃]²⁺, reflecting the decreased electron density at the metal center, which makes oxidation more difficult. acs.org The intense color of these complexes is due to MLCT transitions, and the energy of these transitions is modulated by the nitro substituent. acs.org

Palladium(II) typically forms square planar complexes. With bidentate ligands like this compound, it can form complexes of the type [Pd(4-NO₂-bpy)₂]²⁺ or [Pd(4-NO₂-bpy)Cl₂]. acs.org The synthesis often involves reacting a palladium(II) precursor like K₂PdCl₄ or PdCl₂(CH₃CN)₂ with the ligand. nih.govkfupm.edu.sa

These complexes are often investigated for their catalytic activity in cross-coupling reactions. acs.orgnih.gov The electronic properties of the bipyridine ligand, as modified by the nitro group, can influence the catalytic efficiency of the palladium center. The functionalization of pyridine-type ligands with electron-withdrawing groups can result in significant changes in the physicochemical properties of the coordination compounds. acs.org For example, dipalladium(II) complexes with multi-pyridine ligands have been shown to act as pre-catalysts for the reduction of nitro groups. researchgate.net

Copper(I/II) Complexes

The coordination chemistry of copper with bipyridine ligands is extensive. In the context of substituted bipyridines, copper(II) often forms five- or six-coordinate complexes. For instance, the reaction of CuCl2 with 2,2'-bipyridine can yield a five-coordinate complex, [Cu(bipy)2Cl]+, which adopts a geometry intermediate between trigonal bipyramidal and square pyramidal. nih.gov While specific studies detailing the synthesis of copper complexes with this compound were not prominent in the surveyed literature, the general behavior of bipyridine ligands suggests that this compound would act as a strong N,N'-chelating agent. The resulting complexes, such as [Cu(4-NO2-bipy)2X]n+ or [Cu(4-NO2-bipy)X2], would likely exhibit square planar, square pyramidal, or distorted octahedral geometries depending on the co-ligands (X) and counter-ions present. ijcrcps.comeurjchem.comnih.gov The electron-withdrawing nitro group is expected to modulate the redox potential of the copper center and influence the metal-to-ligand charge transfer (MLCT) bands in the electronic spectrum. ijcrcps.com

Cobalt(II/III) Complexes

Cobalt(II) readily forms complexes with N-donor ligands like bipyridine, typically resulting in octahedral geometries. For example, cobalt(II) complexes with derivatives such as 5,5'-dimethyl-2,2'-bipyridine have been synthesized and structurally characterized, revealing six-coordinate distorted octahedral configurations. nih.govrsc.org Similarly, mononuclear and binuclear cobalt(II) complexes containing 2,2'-bipyridine showcase the ligand's robust chelating ability. biointerfaceresearch.com Although specific research on cobalt complexes exclusively with this compound is not detailed in the provided sources, it is anticipated that it would form stable [Co(4-NO2-bipy)3]2+/3+ or mixed-ligand complexes. In such structures, the cobalt ion would be coordinated by the two nitrogen atoms of each bipyridine ligand. researchgate.net The electronic properties of these complexes would be significantly influenced by the nitro substituent, affecting their spectroscopic and electrochemical behavior. The synthesis of related Schiff base complexes containing a 4-nitro-N-pyridin-2-yl moiety has resulted in octahedral Co(II) structures, which were analyzed using both experimental and theoretical (DFT) methods. bas.bg

Nickel(II) Complexes

Nickel(II), with its d8 electron configuration, forms a variety of complexes with bipyridine ligands, with octahedral geometry being the most common, as seen in compounds like [Ni(bipy)3]2+. niscpr.res.inresearchgate.net These complexes are often synthesized by reacting a nickel(II) salt with the bipyridine ligand in a suitable solvent. researchgate.nettandfonline.com The resulting structures can be influenced by other ligands and counter-ions present in the reaction. For example, mixed-ligand complexes of nickel(II) with 2,2'-bipyridine and other donors have been characterized, confirming octahedral coordination around the Ni(II) center through UV-visible absorption spectra. niscpr.res.in While direct synthesis and structural data for Ni(II) complexes with this compound are scarce in the reviewed literature, it is expected to form analogous octahedral complexes, such as [Ni(4-NO2-bipy)3]2+ or [Ni(4-NO2-bipy)2X2]. The strong π-accepting character of the this compound ligand would likely stabilize the nickel center and affect the d-d electronic transition energies.

Platinum(II) Complexes

Platinum(II) typically forms four-coordinate, square planar complexes. wikipedia.org Research on platinum(II) complexes with related nitro-containing heterocyclic ligands, such as nitroisoxazoles and nitropyrazoles, demonstrates that these ligands can successfully coordinate to Pt(II) centers. nih.govmdpi.com A notable example is a platinum(II) complex with a bidentate Schiff base ligand, (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline, which is structurally similar to this compound. X-ray crystallography of this complex confirmed a square-planar coordination geometry for the Pt(II) ion, where the ligand coordinates in a bidentate fashion to form a stable five-membered metallacycle. nih.gov Based on this, it is highly probable that this compound would react with Pt(II) salts like K2PtCl4 to form complexes of the type [Pt(4-NO2-bipy)Cl2] or [Pt(4-NO2-bipy)2]2+. In these complexes, the Pt(II) center would adopt the characteristic square planar geometry. wikipedia.orgnih.gov

Cadmium(II) Complexes

Cadmium(II), having a d10 electronic configuration, exhibits flexible coordination behavior, commonly forming complexes with coordination numbers ranging from four to seven. Its interactions with bipyridine ligands often lead to the formation of coordination polymers. mdpi.com For instance, cadmium(II) has been shown to form one-dimensional coordination polymers with 2,2'-bipyridine and 4-nitrophthalate, where the Cd(II) ion is in a distorted octahedral environment. nih.gov In these structures, the bipyridine acts as a chelating ligand, while other ligands bridge the metal centers. nih.gov Although specific polymers constructed solely from Cd(II) and this compound are not described in the available literature, the known coordination patterns of Cd(II) suggest that it would readily form either discrete mononuclear complexes, such as [Cd(4-NO2-bipy)2X2], or extended polymeric networks where the ligand could potentially bridge metal centers, depending on the reaction conditions and the counter-ions used. mdpi.comacs.org

Structural Elucidation of Metal Complexes

Metal-Ligand Bonding Analysis

The analysis of metal-ligand bonding in complexes of this compound relies on a combination of spectroscopic, crystallographic, and computational techniques to provide a comprehensive understanding of their electronic and geometric structures.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyridine rings and the N-O stretching frequencies of the nitro group upon complexation provide direct evidence of bonding. bas.bg Shifts in these characteristic bands can also offer insights into the strength of the metal-ligand bond.

UV-Visible Spectroscopy: The electronic spectra of these complexes are particularly informative. They are often dominated by intense metal-to-ligand charge transfer (MLCT) bands. researchgate.netodinity.com The energy of these bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. The electron-withdrawing nitro group on the this compound ligand is expected to lower the energy of the ligand's π* orbitals, causing a red-shift (lower energy) of the MLCT bands compared to complexes with unsubstituted bipyridine. odinity.com

Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for complementing experimental data. bas.bgresearchgate.netnih.gov DFT can be used to:

Optimize the molecular geometry of the complexes, which can then be compared with X-ray diffraction data. bas.bg

Calculate vibrational frequencies to aid in the assignment of experimental IR spectra. bas.bg

Analyze the electronic structure, including the composition of frontier molecular orbitals (HOMO and LUMO), to understand the nature of the MLCT transitions observed in UV-Vis spectra. researchgate.netrsc.org

Evaluate the strength and nature of the metal-ligand bond through various bonding analysis schemes. unibo.it

Together, these methods provide a detailed picture of the coordination environment and the intricate electronic interplay between the this compound ligand and the metal center. nih.gov

Coordination Geometries (e.g., octahedral, square planar)

The coordination of this compound to metal centers can result in various geometries, largely dictated by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands. While specific crystal structures for this compound are not abundantly detailed in the provided search results, the broader family of bipyridine ligands is well-known to form both octahedral and square planar complexes. rsc.org

Octahedral Geometry: In many transition metal complexes, particularly with ions like iron(II), ruthenium(II), and cobalt(II), 2,2'-bipyridine and its derivatives act as bidentate ligands, occupying two coordination sites. rsc.org When three such ligands coordinate to a single metal center, a classic tris(bipyridyl) complex is formed, resulting in a six-coordinate, octahedral geometry. For instance, complexes of the type [M(bipy)3]^n+ are common. rsc.org While direct examples with this compound are not specified, it is anticipated to form analogous octahedral complexes. The distorted octahedral geometry is also observed in rhenium(I) complexes bridged by a hydroxido ligand with 5,5'-dimethyl-2,2'-bipyridine ligands. tut.ac.za

Square Planar Geometry: Metal ions with a d8 electron configuration, such as palladium(II), platinum(II), and nickel(II), frequently adopt a square planar geometry. rptu.deresearchgate.net Bipyridine ligands can coordinate to these metals to form complexes of the type [M(bipy)2]^2+ or [M(bipy)X2], where X is a monodentate ligand. researchgate.net For example, a series of square planar mononuclear palladium(II) complexes with substituted 2,2'-bipyridine ligands have been synthesized and characterized. researchgate.net The formation of square planar frameworks involving palladium(II) and 4,4'-bipyridine (B149096) has also been well-documented. rptu.de Given these precedents, it is highly probable that this compound also forms stable square planar complexes with appropriate metal ions. A study on nitro-substituted bipyridines and their platinum complexes further supports this, indicating the formation of such geometries.

Supramolecular Assembly via this compound Metal Complexes

The directional nature of metal-ligand coordination bonds, combined with weaker intermolecular forces, allows for the construction of complex supramolecular structures from this compound metal complexes.

Design of Hydrogen-Bonded Networks

The presence of the nitro group in this compound introduces a potential hydrogen bond acceptor site, which, in conjunction with the nitrogen atoms of the pyridine rings, can be exploited in the design of hydrogen-bonded networks. While not directly coordinating to the metal, the nitro group can interact with hydrogen bond donors present in the crystal lattice, such as co-ligands or solvent molecules.

Research on related bipyridine systems demonstrates the efficacy of this approach. For instance, metal complexes of 2,2'-bipyridine-4,4'-diamine have been shown to act as metallo-tectons for creating three-dimensional hydrogen-bonded networks. Similarly, the heterotopic ligand 4,4′-bipyridine-N-monoxide utilizes its uncoordinated N- or O-atoms as hydrogen bond acceptors to form extensive networks. researchgate.net In a co-crystal of 4-nitrophenol (B140041) and 4,4'-bipyridine, hydrogen bonding interactions between the hydroxyl group and the pyridine nitrogen atoms lead to the formation of trimolecular units. nih.gov These examples strongly suggest that metal complexes of this compound can participate in the formation of predictable hydrogen-bonded supramolecular motifs.

Role in Metallo-Supramolecular Architectures

Metallo-supramolecular architectures are highly ordered structures formed through the self-assembly of metal ions and organic ligands. The defined coordination geometry of metal complexes of this compound makes them excellent building blocks for the construction of discrete and polymeric supramolecular entities.

The self-assembly of bidentate ligands like bipyridines with cis-protected square planar metal complexes can lead to the formation of macrocyclic structures, such as molecular squares. rptu.de The combination of tridentate ligands with metal ions can result in three-dimensional cage-like hosts. While specific examples utilizing this compound are not detailed, the principles of coordination-driven self-assembly are broadly applicable. For instance, ruthenium(II)-based metallo-supramolecular polymers have been synthesized using a tetrakis(N-methylbenzimidazolyl)bipyridine ligand, demonstrating the potential for creating functional polymeric materials. nih.gov The formation of [2 × 2] metallo-supramolecular grids from bis-tridentate ligands further illustrates the versatility of this approach. rsc.org The electron-withdrawing nature of the nitro group in this compound can influence the electronic and photophysical properties of the resulting metallo-supramolecular architectures, making it a target for the development of new functional materials.

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Bipyridine-based ligands are widely used as building blocks in the synthesis of MOFs due to their ability to bridge metal centers.

While the direct use of this compound in MOF synthesis is not explicitly detailed in the provided search results, numerous studies have demonstrated the successful incorporation of other functionalized bipyridine ligands into MOF structures. For example, a series of manganese(II) MOFs have been synthesized using 2,2'-bipyridyl derivatives in conjunction with dicarboxylate linkers. mdpi.com In these structures, the bipyridine ligand acts as a chelating N-donor, influencing the final topology of the coordination network. mdpi.com Similarly, a highly crystalline Zr(IV)-based MOF containing open 2,2'-bipyridine sites has been prepared and shown to be an effective catalyst after post-synthetic metalation. researchgate.netnih.gov The introduction of functional groups, such as the nitro group, onto the bipyridine linker can be used to tune the properties of the resulting MOF, for instance, in applications like sensing of nitroaromatic explosives. acs.org Therefore, this compound represents a promising, albeit less explored, building block for the design and synthesis of novel MOFs with tailored functionalities.

Advanced Spectroscopic and Structural Characterization of 4 Nitro 2,2 Bipyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 4-Nitro-2,2'-bipyridine in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the electronic environment of individual atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by significant downfield shifts of the protons on the nitro-substituted pyridine (B92270) ring compared to the unsubstituted ring and the parent 2,2'-bipyridine (B1663995) molecule. This phenomenon is a direct consequence of the strong electron-withdrawing nature of the nitro (–NO₂) group. Electron-withdrawing groups decrease the electron density around adjacent protons, reducing the shielding effect from the external magnetic field. libretexts.orgyoutube.comucalgary.ca This "deshielding" causes the proton to experience a stronger effective magnetic field, thus resonating at a higher frequency (larger chemical shift). youtube.comucalgary.ca

| Compound | Proton Position | Expected Chemical Shift (δ, ppm) | Key Influence |

|---|---|---|---|

| 2,2'-Bipyridine (for comparison) | H-3, H-3' | ~8.3-8.4 | Standard aromatic environment |

| H-4, H-4' | ~7.8-7.9 | ||

| H-5, H-5' | ~7.3-7.4 | ||

| H-6, H-6' | ~8.6-8.7 | ||

| This compound (Nitro-substituted Ring) | H-3 | > 8.7 (significantly downfield) | Strong deshielding by –NO₂ group libretexts.org |

| H-5 | > 7.4 | ||

| H-6 | > 8.7 | ||

| This compound (Unsubstituted Ring) | H-3' | ~8.4 | Minor deshielding effect |

| H-4' | ~7.9 | ||

| H-5' | ~7.4 | ||

| H-6' | ~8.7 |

The ¹³C NMR spectrum provides direct insight into the electronic environment of the carbon skeleton. In this compound, the electron-withdrawing nitro group significantly influences the chemical shifts of the carbon atoms, particularly in the substituted pyridine ring. Electronegative atoms and π-bonding systems cause downfield shifts in ¹³C NMR. ksu.edu.saudel.edu

The carbon atom directly attached to the nitro group (C-4) is expected to be the most deshielded, appearing at a significantly downfield chemical shift. The other carbons within the nitro-substituted ring (C-3, C-5) also experience deshielding effects. The number of unique signals in the spectrum confirms the asymmetric nature of the molecule. Typically, ¹³C NMR spectra are proton-decoupled, meaning each unique carbon atom appears as a single peak. libretexts.org

| Compound | Carbon Position | Expected Chemical Shift (δ, ppm) | Key Influence |

|---|---|---|---|

| 2,2'-Bipyridine (for comparison) | C-2, C-2' | ~156 | Standard aromatic environment |

| C-4, C-4' | ~137 | ||

| Other Ring Carbons | ~121-124 | ||

| This compound | C-4 | > 140 (highly deshielded) | Direct attachment to –NO₂ group |

| C-2, C-6 | ~150-160 | Deshielding by ring nitrogen and –NO₂ group | |

| Other Nitro-Ring Carbons | > 125 | Deshielding by –NO₂ group | |

| Unsubstituted Ring Carbons | ~121-157 | Similar to parent bipyridine |

Vibrational Spectroscopy

The most diagnostic feature in the IR spectrum of this compound is the presence of strong absorption bands corresponding to the stretching vibrations of the nitro group. Aromatic nitro compounds characteristically display two distinct and intense peaks: one for the asymmetric stretch (νas) and one for the symmetric stretch (νs) of the N–O bonds. orgchemboulder.comspectroscopyonline.com These bands are often the most intense in the spectrum. spectroscopyonline.com The presence of these two strong bands is a clear indicator of the nitro functional group. spectroscopyonline.comorgchemboulder.com Other bands related to the bipyridine framework, such as C=C and C=N stretching vibrations, are also present. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric N–O Stretch (νas) | 1550–1475 orgchemboulder.comorgchemboulder.com | Strong |

| Symmetric N–O Stretch (νs) | 1360–1290 orgchemboulder.comorgchemboulder.com | Strong |

| Aromatic C=C and C=N Stretches | 1400–1600 | Medium-Strong |

| C-H Bending | 700–900 | Medium-Strong |

Specific Raman spectroscopy data for this compound is not extensively documented in foundational literature. However, Raman spectroscopy is a powerful complementary technique to IR. As a surface-sensitive technique, it can be significantly enhanced when the molecule is near a nanostructured surface, a phenomenon known as surface-enhanced Raman scattering (SERS). mdpi.com

For the related compound 4,4'-bipyridine (B149096), characteristic Raman vibrational modes are observed between 900 and 1600 cm⁻¹, including prominent peaks around 980, 1215, 1285, 1493, and 1593 cm⁻¹. researchgate.net It is expected that this compound would exhibit similar peaks related to the bipyridine ring structure, along with characteristic bands for the nitro group. The symmetric stretch of the nitro group, which is often strong in the IR spectrum, is also typically strong and readily observable in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy (UV-Visible) investigates the electronic transitions within a molecule. The absorption spectrum of this compound is dominated by transitions involving the π-electron system of the aromatic rings. Unsubstituted 2,2'-bipyridine exhibits intense absorption bands below 300 nm, which are assigned to π → π* transitions, and a lower intensity shoulder band corresponding to an n → π* transition. researchgate.net

The introduction of the nitro group on the bipyridine framework has a profound effect on the electronic structure. manchester.ac.ukresearchgate.net It extends the π-conjugation and introduces low-energy acceptor orbitals, leading to the appearance of new absorption bands and a redshift (a shift to longer wavelengths) of existing bands. These new bands can have significant intramolecular charge-transfer (ICT) character, arising from the transition of electron density from the bipyridine rings (donor) to the nitro group (acceptor).

In metal complexes, such as those with platinum(II) or ruthenium(II), the UV-Vis spectrum becomes more complex. acs.orguark.edu New, often intense, absorption bands appear in the visible region, which are assigned to metal-to-ligand charge-transfer (MLCT) transitions. uark.edu For complexes of this compound, the low-lying acceptor orbitals are largely localized on the nitro-pyridyl moiety. researchgate.net

Information on the emission (fluorescence or phosphorescence) properties of the free this compound ligand is limited. However, its complexes with transition metals like ruthenium(II) are well-known to be emissive. uark.eduresearchgate.net These complexes often display strong emission in the visible region, originating from the decay of the MLCT excited state. uark.edu

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental tool for probing the electronic transitions within this compound and its metallic complexes. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's structure.

In organic ligands like this compound, the observed absorption bands are typically due to π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic bipyridine framework. The n → π* transitions, which are typically weaker, involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atoms) to a π* antibonding orbital. The presence of the nitro group (-NO2), an electron-withdrawing group, can influence the energy of these transitions.

Upon coordination to a metal center, the electronic spectrum of the this compound ligand is often significantly altered, and new absorption bands may appear. These new bands are frequently assigned to metal-to-ligand charge transfer (MLCT) transitions. In these transitions, an electron is excited from a d-orbital of the metal to a π* orbital of the bipyridine ligand. These MLCT bands are often broad and intense and are a hallmark of many transition metal complexes with diimine ligands wikipedia.org. The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand. For instance, complexes of 4,4'-dimethyl-2,2'-bipyridine with various transition metals exhibit MLCT absorption bands in the range of 301-306 nm nih.gov. It is expected that complexes of this compound would also display such characteristic absorptions.

Table 1: Typical Electronic Transitions in this compound and its Complexes

| Transition Type | Description | Typical Wavelength Range (nm) |

| π → π | Intraligand transition within the bipyridine ring system. | 280 - 350 |

| n → π | Intraligand transition involving non-bonding electrons. | > 350 |

| MLCT | Metal-to-Ligand Charge Transfer from a metal d-orbital to a ligand π* orbital. | 400 - 600 |

Luminescence Spectroscopy for Photophysical Property Characterization

Luminescence spectroscopy provides valuable information about the excited-state properties of this compound complexes. Following absorption of light, the excited molecule can return to the ground state by emitting a photon, a process known as luminescence (fluorescence or phosphorescence). The characteristics of this emission, such as its wavelength, lifetime, and quantum yield, are sensitive to the molecular structure and environment.

Many transition metal complexes of 2,2'-bipyridine and its derivatives are known to be luminescent, with the emission often originating from a triplet MLCT (³MLCT) excited state nih.gov. For example, ruthenium(II) polypyridyl complexes are well-studied for their intense and long-lived luminescence ias.ac.inacs.orgnih.gov. The emission wavelength can be tuned by modifying the ligands; electron-withdrawing groups on the bipyridine ligand, such as the nitro group in this compound, are expected to lower the energy of the π* orbitals, which can lead to a red-shift in the emission spectrum.

The luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the emission process. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the deactivation pathways of the excited state and for applications in areas such as sensing and photocatalysis. For instance, the quantum yield of Tris(2,2'-bipyridyl)ruthenium(II) is reported to be 0.042 .

Table 2: Representative Photophysical Data for a Luminescent Ruthenium(II) Bipyridyl Complex

| Parameter | Description | Typical Value |

| Emission Maximum (λem) | Wavelength of maximum emission intensity. | ~600 - 620 nm |

| Quantum Yield (Φ) | Efficiency of the luminescence process. | 0.01 - 0.1 |

| Excited-State Lifetime (τ) | Average duration of the excited state. | 0.1 - 2.0 µs |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₇N₃O₂), the calculated monoisotopic mass is approximately 201.05 Da chemspider.com.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the elemental formula.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, fragmentation could involve the loss of the nitro group (NO₂, 46 Da) or cleavage of the bond between the two pyridine rings. The analysis of these fragmentation patterns can help to confirm the structure of the molecule and its derivatives libretexts.orgchemguide.co.uklibretexts.org. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic system libretexts.org.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₇N₃O₂ |

| Molecular Weight | 201.18 g/mol |

| Monoisotopic Mass | 201.0538 Da |

| Expected Key Fragments | [M-NO₂]⁺, fragments corresponding to pyridyl and nitropyridyl cations. |

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its metal complexes. These methods provide information about the potentials at which the molecule can be oxidized or reduced and the stability of the resulting species.

The this compound ligand itself is expected to be electrochemically active. The bipyridine unit can undergo reduction, and the nitro group is also a well-known redox-active functional group. The presence of the electron-withdrawing nitro group is expected to make the reduction of the bipyridine ligand easier (occur at a less negative potential) compared to unsubstituted 2,2'-bipyridine.

When coordinated to a metal center, the redox behavior can be more complex. In addition to ligand-based redox processes, the metal center can also be oxidized or reduced. The redox potential of the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple is influenced by the nature of the ligands nih.govnih.gov. For example, in ruthenium(II) polypyridyl complexes, both metal-centered oxidation (Ru²⁺ → Ru³⁺) and ligand-centered reductions are observed utexas.edu. The study of these redox processes is crucial for applications in electrocatalysis, sensors, and molecular electronics.

Table 5: Representative Electrochemical Data for a Bipyridyl Complex in Acetonitrile

| Process | Potential (V vs. Ag/AgCl) | Characteristics |

| Metal Oxidation | +0.8 to +1.5 | Reversible, one-electron process |

| Ligand Reduction | -1.0 to -2.0 | Often a series of one-electron reductions |

Cyclic Voltammetry for Redox Potentials and Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of chemical species. For this compound and its complexes, CV provides critical data on reduction potentials and the mechanisms of electron transfer processes. The strong electron-withdrawing character of the nitro group makes the bipyridine ligand easier to reduce.

Electrochemical studies on a series of nitro-substituted 2,2'-bipyridines, including the 4-nitro derivative, have been conducted to understand the effect of the nitro group's position and number on the ligand's acceptor orbitals researchgate.netmanchester.ac.uk. In these systems, the reduction is typically a reversible, one-electron process centered on the ligand wikipedia.org. The initial electron transfer is localized on the ligand rather than the metal center in many of its complexes wikipedia.org.

The mechanism of electron transfer in this compound is dictated by its electronic structure. Computational studies, supported by experimental data, reveal that the LUMO is largely localized on the nitro-pyridyl portion of the molecule researchgate.net. This localization means that upon reduction, the incoming electron primarily occupies an orbital centered on the ring containing the nitro group. This is also observed in its platinum(II) complexes, where the LUMO remains predominantly on the NO₂-pyridyl moiety, albeit with a minor shift in electron density from the nitro group researchgate.netmanchester.ac.uk.

The redox potentials of metal complexes containing bipyridine ligands are influenced by both the metal center and the substituents on the ligand wikipedia.orgiieta.org. For complexes of this compound, the ligand-centered reduction occurs at less negative potentials compared to unsubstituted bipyridine complexes, a direct consequence of the stabilization of the LUMO by the nitro group.

Below is a table summarizing representative electrochemical data for nitro-substituted bipyridine compounds.

| Compound | Redox Process | Potential (V vs. reference) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| This compound | Ligand Reduction | -0.68 V vs. Ag/AgCl | DMF / 0.1 M [BuN][BF₄] | researchgate.net |

| [Pt(4-NO₂-bipy)Cl₂] | Ligand Reduction | Data Not Specified | DMF / 0.1 M [BuN][BF₄] | researchgate.net |

| [Ru(bpy)₂(4,4'-(OH)₂-bpy)]²⁺ | Ru³⁺/²⁺ | +0.91 V vs. Ag/AgCl (at pH < 2.0) | Aqueous | |

| [Ru(bpy)₂(4,4'-(O)₂-bpy)] | Ru³⁺/²⁺ | +0.62 V vs. Ag/AgCl (at pH > 6.8) | Aqueous |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Spectroelectrochemistry

Spectroelectrochemistry combines spectroscopic and electrochemical methods to provide simultaneous information about the spectral properties of electrogenerated species. This technique is invaluable for studying the electronic structure of the radical anions formed upon the reduction of this compound and its complexes.

Studies on nitro-substituted bipyridines and their platinum complexes have utilized in-situ UV/Vis/NIR and Electron Paramagnetic Resonance (EPR) spectroelectrochemical methods researchgate.netmanchester.ac.uk. These techniques allow for the direct observation and characterization of the radical anion generated during the electrochemical reduction.

UV/Vis/NIR Spectroelectrochemistry : Upon one-electron reduction of a bipyridine complex, new absorption bands often appear in the visible or near-infrared region, which are characteristic of the radical anion of the ligand. For platinum(II) complexes with substituted bipyridine ligands, UV/Vis spectroelectrochemistry has been used to confirm that the visible electronic transitions are of a charge-transfer-to-diimine character, originating from orbitals with metal and other ligand character and terminating in the π* LUMO of the bipyridine ligand . The changes in the absorption spectrum as a function of the applied potential can be monitored to identify the species formed at each redox step.

IR Spectroelectrochemistry : This technique is particularly useful for complexes containing carbonyl or other IR-active ligands. While not directly probing the nitro-bipyridine ligand itself, it can provide information on how the electron density changes across the entire complex upon reduction. For instance, in manganese and rhenium bipyridine complexes studied as catalysts for CO₂ reduction, IR spectroelectrochemistry has been used to monitor the changes in the CO stretching frequencies, providing insight into the electronic state of the metal center and the catalytic mechanism nih.govnih.govpreprints.org.

EPR Spectroelectrochemistry : EPR spectroscopy is a powerful tool for studying species with unpaired electrons, such as the radical anion of this compound formed upon reduction. In-situ EPR spectroelectrochemical experiments can confirm the generation of the radical species and provide information about the distribution of the unpaired electron's spin density within the molecule. This experimental data can be correlated with DFT calculations to confirm that the LUMO, and thus the spin density of the radical anion, is primarily located on the nitro-pyridyl fragment researchgate.net.

Through these combined techniques, a detailed picture of the electron transfer process emerges. The reduction of this compound and its complexes is confirmed to be a ligand-centered event, with the resulting radical anion having a well-defined electronic structure where the excess charge is localized on the nitro-substituted pyridine ring.

Electronic Structure and Photophysical Properties of 4 Nitro 2,2 Bipyridine Systems

Impact of Nitro Groups on Electronic Configuration

The electronic structure of 4-Nitro-2,2'-bipyridine is dominated by the potent electron-accepting character of the nitro moiety. This fundamentally influences the energy levels of its molecular orbitals and its behavior when coordinated to a metal center.

The nitro group is a strong electron-withdrawing group, a property that stems from the electron deficiency of the nitrogen atom and the high electronegativity of the oxygen atoms. This group reduces the electron density of the bipyridine scaffold through both inductive and resonance effects. researchgate.net As a result, the energy of the low-lying acceptor molecular orbitals, specifically the π* orbitals, is significantly lowered. nih.govresearchgate.net In mono-nitro substituted bipyridines, the Lowest Unoccupied Molecular Orbital (LUMO) is largely localized on the NO2-pyridyl portion of the molecule. nih.govresearchgate.net This localization concentrates the electron-accepting character of the ligand onto the nitrated ring, making it a potent π-acceptor in coordination complexes.

In transition metal complexes, a Metal-to-Ligand Charge Transfer (MLCT) transition involves the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. nih.govnih.gov The energy and nature of this transition are highly sensitive to the electronic properties of the ligand. Because the nitro group on the this compound ligand substantially lowers the energy of its π* orbitals, it directly impacts the MLCT states of its complexes. nih.govresearchgate.net

The stabilization of the ligand's acceptor orbital has two primary consequences:

Red Shift in Absorption: The energy gap between the metal d-orbitals and the ligand π* orbitals is reduced. This typically results in a shift of the MLCT absorption band to lower energies (a red shift) compared to complexes with unsubstituted bipyridine.

Enhanced Driving Force for Charge Transfer: The this compound ligand becomes a significantly better electron acceptor than its parent bipyridine. nih.gov This enhances the charge transfer character of the excited state, effectively localizing the transferred electron onto the nitrated ligand. nih.gov In complexes, this can lead to the formation of well-defined charge-separated states, such as [M(III)(bpy)(NO2-bpy•⁻)]²⁺.

The table below illustrates how ligand substituents affect the MLCT transition energy in Ruthenium(II) complexes.

Table 1: Effect of Ligand Substitution on MLCT Absorption Maxima in Ruthenium(II) Polypyridyl Complexes

| Complex | Substituent Nature | MLCT Absorption λmax (nm) |

|---|---|---|

| [Ru(bpy)3]2+ | Unsubstituted | ~450 |

| [Ru((MeO)2bpy)3]2+ | Electron-Donating | ~460 |

| [Ru(bpy)2(NO2phen)]2+ | Electron-Withdrawing | ~476 |

Note: Data is compiled from various sources for illustrative purposes. NO2phen (5-nitro-1,10-phenanthroline) is used as an analogue for this compound to demonstrate the effect of a nitro group.

A Ligand-to-Metal Charge Transfer (LMCT) transition involves the transfer of an electron from a ligand-based orbital to a metal-centered d-orbital, resulting in the reduction of the metal. nih.gov These transitions are favored when ligands possess high-energy occupied orbitals (i.e., they are good electron donors) and the metal is in a high oxidation state and easily reduced.

Given the strong electron-withdrawing nature of the nitro group, the occupied orbitals of this compound are significantly stabilized (lowered in energy). This makes the ligand a poor electron donor. Consequently, LMCT transitions in complexes of this compound are generally considered unfavorable and would be expected to occur at very high energies, if at all. The dominant charge transfer process in the visible region for these systems is overwhelmingly MLCT.

Excited State Dynamics

Following the initial MLCT excitation, the complex undergoes a series of rapid relaxation processes. The nature of the this compound ligand plays a critical role in the rates and efficiencies of these de-excitation pathways, including luminescence and intersystem crossing.

Luminescence (phosphorescence in the case of many heavy metal complexes) originates from the radiative decay of the lowest-energy excited state (typically a triplet MLCT state) back to the ground state. The luminescence quantum yield represents the efficiency of this light-emitting process, while the lifetime indicates the duration the molecule remains in the excited state.

The presence of the electron-withdrawing nitro group often leads to a significant quenching of luminescence and a shortening of excited-state lifetimes in transition metal complexes. This can be attributed to several factors:

Energy Gap Law: The red-shifted MLCT state brings the excited triplet state closer in energy to the ground state. According to the energy gap law, a smaller energy gap increases the rate of non-radiative decay, where the excitation energy is dissipated as heat (vibrations) rather than light.

Enhanced Non-Radiative Pathways: The nitro group itself can introduce efficient non-radiative decay channels. The vibrational modes associated with the N-O bonds can effectively couple with the electronic states, providing a pathway for rapid energy dissipation.

Table 2: Representative Excited-State Lifetimes of Substituted Polypyridyl Complexes

| Complex Type | Substituent Nature | Typical 3MLCT Lifetime (τ) |

|---|---|---|

| Ru(II) Polypyridyl | Unsubstituted | 0.1 - 1 µs |

| Pt(II) Terpyridyl with Electron-Donating Groups | Donating | up to 24 µs nih.gov |

| Ru(II) Dyads | Thienyl-phenanthroline | ~1 µs (emissive state) nih.gov |

This table provides a general comparison to illustrate the effect of ligand electronics on excited-state lifetimes.

Intersystem crossing (ISC) is the non-radiative transition between two electronic states of different spin multiplicity, most commonly from an initially populated singlet excited state (e.g., ¹MLCT) to a triplet state (e.g., ³MLCT). In heavy metal complexes like those of Ruthenium(II) and Platinum(II), strong spin-orbit coupling facilitates extremely rapid ISC.

For [Ru(bpy)₃]²⁺, the crossover from the initially excited ¹MLCT state to the triplet manifold is exceptionally fast, with an estimated time constant of approximately 40 ± 15 femtoseconds. nih.gov This ultrafast ISC is a hallmark of such complexes and ensures that subsequent photochemistry and photophysics, including phosphorescence, originate almost exclusively from the triplet state. The electronic modifications introduced by the nitro group are expected to influence the precise rate by altering the energies and coupling between the singlet and triplet manifolds, but the process is expected to remain on an ultrafast, sub-picosecond timescale. Studies on other platinum complexes have shown that minor ligand modifications can alter ISC rates by orders of magnitude, with timescales ranging from picoseconds to tens of picoseconds. researchgate.net

Table 3: Selected Intersystem Crossing (ISC) Times for Transition Metal Complexes

| Complex | ISC Process | ISC Time Constant |

|---|---|---|

| [Ru(bpy)3]2+ | 1MLCT → 3MLCT | 40 ± 15 fs nih.gov |

| Cr(III) Triazolyl Complex | 4LMCT/4MC → 2MC | 823 fs nih.gov |

| Pt(II) Acetylide Triad | 1CT → 3CT | 1.6 ps - ~20 ps researchgate.net |

Non-Radiative Decay Pathways

Efficient non-radiative decay can occur through mechanisms like internal conversion or intersystem crossing to non-emissive states. bris.ac.uk A key pathway involves the accessibility of conical intersections, which are points of degeneracy between electronic states (e.g., the first excited state S₁ and the ground state S₀), allowing for rapid, radiationless deactivation. bris.ac.ukchemrxiv.org For nitro-aromatic compounds, the presence of the nitro group can facilitate these pathways. bris.ac.uk